

An In-depth Technical Guide to 2-((4-Fluorophenyl)amino)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-((4-Fluorophenyl)amino)ethanol

Cat. No.: B1345043

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This technical guide provides a comprehensive literature review of **2-((4-Fluorophenyl)amino)ethanol**, a fluorinated aromatic amino alcohol of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data from its structural isomers and proposes experimental protocols based on established synthetic methodologies for analogous compounds.

Physicochemical Properties

Quantitative data for **2-((4-Fluorophenyl)amino)ethanol** and its structural isomers are summarized in the table below for easy comparison. It is important to note that much of the data for the target compound is predicted, highlighting the need for further experimental characterization.

Property	2-((4-Fluorophenyl)amino)ethanol	2-Amino-2-(4-fluorophenyl)ethanol	2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride
Molecular Formula	C ₈ H ₁₀ FNO	C ₈ H ₁₀ FNO	C ₈ H ₁₁ ClFNO
Molecular Weight	155.17 g/mol	155.17 g/mol [1]	191.63 g/mol
CAS Number	Not available	140373-17-7[1]	403-28-1
Predicted XlogP	0.9[2]	0.2[1]	Not available
Monoisotopic Mass	155.07465 Da[2]	155.074642105 Da[1]	Not available
Melting Point	Not available	Not available	182–185°C
Boiling Point	Not available	Not available	Not available
Predicted Collision Cross Section ([M+H] ⁺)	129.1 Å ² [2]	130.3 Å ² [3]	Not available

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-((4-Fluorophenyl)amino)ethanol** is not extensively documented in the literature, a plausible synthetic route involves the nucleophilic substitution of a haloethanol with 4-fluoroaniline. The following proposed protocol is based on general methods for the synthesis of N-aryl amino alcohols.

Proposed Synthesis of 2-((4-Fluorophenyl)amino)ethanol

This protocol describes the reaction of 4-fluoroaniline with 2-chloroethanol.

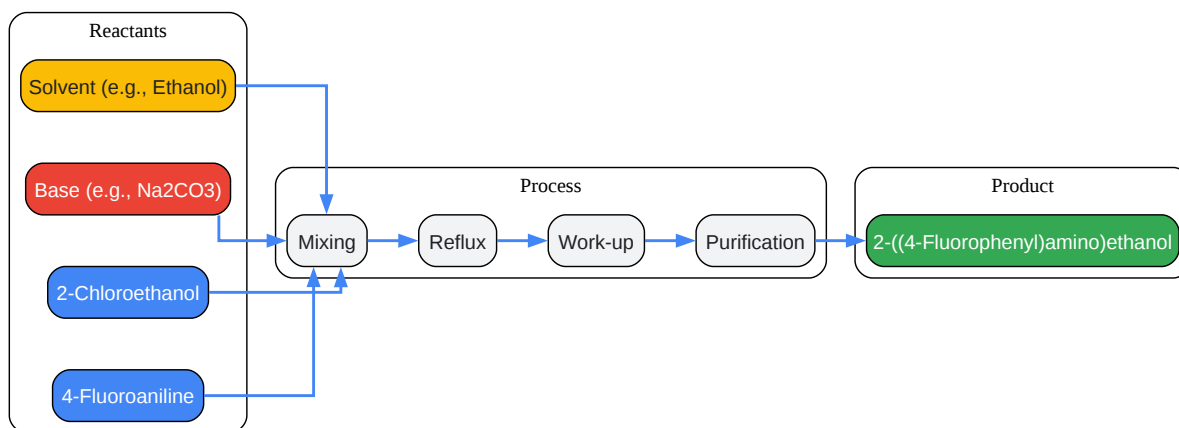
Materials:

- 4-Fluoroaniline
- 2-Chloroethanol

- Sodium carbonate (Na_2CO_3) or another suitable base
- Ethanol (or another suitable solvent)
- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoroaniline (1 equivalent) in ethanol.
- Add sodium carbonate (2 equivalents) to the solution to act as a base.
- Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in dichloromethane and wash with water to remove any remaining salts and unreacted 2-chloroethanol.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude product can be purified by column chromatography on silica gel to yield pure **2-((4-Fluorophenyl)amino)ethanol**.



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Proposed workflow for the synthesis of **2-((4-Fluorophenyl)amino)ethanol**.

Spectroscopic Data

Experimental spectroscopic data for **2-((4-Fluorophenyl)amino)ethanol** is not readily available in the reviewed literature. The following table presents predicted mass spectrometry data for the target compound and experimental NMR data for a related isomer for comparative purposes.

Spectroscopic Data	2-((4-Fluorophenyl)amino)ethanol (Predicted)	(R)-2-Amino-2-(4-fluorophenyl)ethanol (Experimental)
¹ H NMR	Not Available	Available[1]
¹³ C NMR	Not Available	Available[1]
Mass Spectrum (m/z)	[M+H] ⁺ : 156.08193, [M+Na] ⁺ : 178.06387[2]	Available[1]
IR Spectrum	Not Available	Available[1]

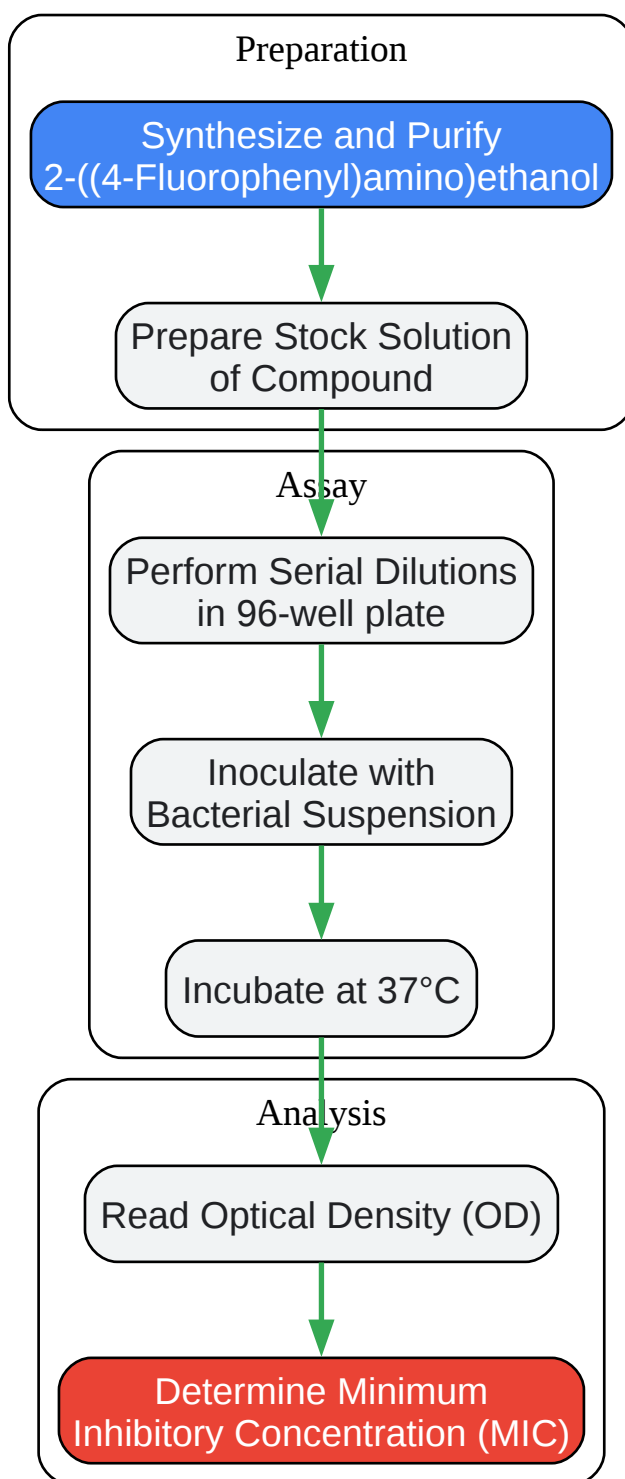
Biological Activity and Potential Applications

The biological activities of **2-((4-Fluorophenyl)amino)ethanol** have not been specifically reported. However, the broader class of N-aryl amino alcohols has been investigated for various therapeutic applications.

- **Antimalarial Activity:** Aryl amino alcohols are known to exhibit antimalarial properties, with some acting as inhibitors of hemozoin formation in the malaria parasite[4][5]. The structural similarity of **2-((4-Fluorophenyl)amino)ethanol** to these compounds suggests it could be a candidate for antimalarial drug discovery.
- **Antibacterial Activity:** N-aryl amino acids, which share structural motifs with the target compound, have shown potential as antibacterial agents[6]. This suggests that **2-((4-Fluorophenyl)amino)ethanol** could be screened for antibacterial activity.
- **Enzyme Inhibition:** The amino alcohol functionality can interact with the active sites of various enzymes, making it a scaffold of interest for the development of enzyme inhibitors.

Proposed Experimental Workflow for Biological Screening

Given the potential for antibacterial activity, a standard broth microdilution assay could be employed to determine the minimum inhibitory concentration (MIC) of **2-((4-Fluorophenyl)amino)ethanol** against a panel of pathogenic bacteria.

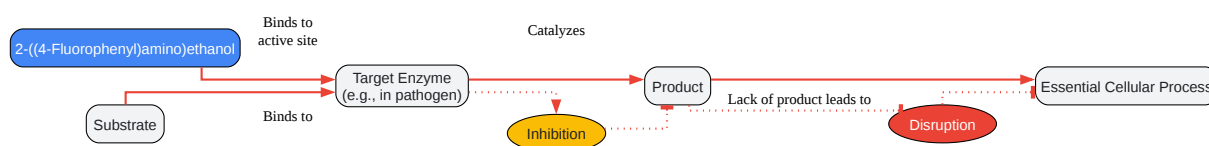


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Proposed workflow for antibacterial screening.

Signaling Pathways

There is no information in the current literature detailing the specific signaling pathways modulated by **2-((4-Fluorophenyl)amino)ethanol**. However, based on the activities of related aryl amino alcohols, a hypothetical mechanism of action could involve enzyme inhibition.



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Hypothetical enzyme inhibition pathway.

Safety and Toxicology

Specific toxicological data for **2-((4-Fluorophenyl)amino)ethanol** is not available. However, information on its potential precursor, 4-fluoroaniline, indicates that it is toxic if swallowed or if the skin is exposed, and can cause irritation to the skin, eyes, and mucous membranes. It is also important to consider that N-phenyl-2-aminoethanol derivatives can be toxic and may cause skin sensitization. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-((4-Fluorophenyl)amino)ethanol represents a chemical entity with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. However, the current body of literature lacks specific experimental data on its synthesis, characterization, and biological activity. This guide has provided a summary of the available information, along with proposed experimental protocols and workflows to stimulate further research into this promising compound. Future studies should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the comprehensive evaluation of its biological activities to fully elucidate its therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-((4-Fluorophenyl)amino)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345043#2-4-fluorophenyl-amino-ethanol-literature-review]

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